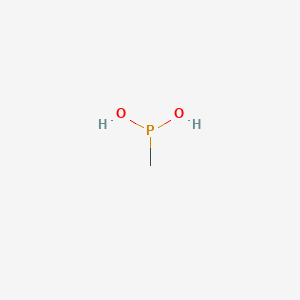

Methylphosphonous acid

Description

Properties

Molecular Formula |

CH5O2P |

|---|---|

Molecular Weight |

80.023 g/mol |

IUPAC Name |

methylphosphonous acid |

InChI |

InChI=1S/CH5O2P/c1-4(2)3/h2-3H,1H3 |

InChI Key |

PMVVRSKJCGEFIY-UHFFFAOYSA-N |

Canonical SMILES |

CP(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Methylphosphonous vs. Methylphosphinic Acid Tautomerism

Topic: Methylphosphonous acid vs. Methylphosphinic acid Tautomerism Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

The "Invisible" P(III) Driver in Organophosphorus Synthesis

Executive Summary: The Tautomeric Imperative

In organophosphorus chemistry, the reactivity of H-phosphinates is defined by a deceptive equilibrium. While Methylphosphinic acid (the P(V) tautomer, 1a ) is the thermodynamically stable, observable species, it is the transient Methylphosphonous acid (the P(III) tautomer, 1b ) that drives nucleophilic reactivity.

For drug development professionals and synthetic chemists, understanding this dichotomy is critical. The P(V) form is a "resting state," while the P(III) form is the "reactive warhead." This guide dissects the thermodynamics, kinetics, and practical exploitation of this equilibrium, providing self-validating protocols for synthesis and characterization.

The Chemical Identity & Equilibrium

The tautomerism involves the migration of a proton between the phosphorus atom and the phosphoryl oxygen.

| Feature | Methylphosphinic Acid (1a ) | Methylphosphonous Acid (1b ) |

| Structure | ||

| Oxidation State | Phosphorus (V) | Phosphorus (III) |

| Geometry | Tetrahedral | Trigonal Pyramidal |

| Stability | Dominant (>99.9% at eq.) | Transient / Trace |

| Key Reactivity | Electrophile (at P), Weak Acid | Nucleophile (at P), Ligand |

| NMR Signature |

Thermodynamic Landscape

The equilibrium constant (

Mechanistic Pathways

The interconversion is not spontaneous at a significant rate without catalysis. It proceeds via acid or base catalysis, often involving solvent mediation.

DOT Diagram: Tautomerization Mechanism

The following diagram illustrates the proton transfer mechanism mediated by a generic base (

Figure 1: Acid/Base catalyzed prototropic tautomerism between P(V) and P(III) forms.[1]

Synthetic Utility & Trapping the P(III) Tautomer

Since 1b cannot be isolated, synthetic strategies rely on in situ trapping. The reaction rate depends on the rate of tautomerization (

Key Reactions Driven by P(III):

-

Hirao Cross-Coupling: Palladium-catalyzed formation of C-P bonds. The P(III) tautomer coordinates to Pd(0) or undergoes oxidative addition.

-

Atherton-Todd Reaction: Oxidative chlorination. The P(III) species reacts with

to form the phosphonochloridate. -

Abramov/Kabachnik-Fields Reactions: Nucleophilic attack of P(III) on carbonyls or imines.

DOT Diagram: The Catalytic Cycle (Hirao Coupling)

This diagram visualizes how the "invisible" P(III) feeds into the catalytic cycle.

Figure 2: The P(III) tautomer acts as the entry point for Palladium-catalyzed cross-coupling.

Experimental Protocols

A. Synthesis of Methylphosphinic Acid (Hydrolysis Route)

This protocol yields high-purity Methylphosphinic acid from Methyldichlorophosphine.

Safety:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an

inlet. -

Reagent Prep: Charge the flask with 50 mL of degassed water (cooled to 0°C).

-

Addition: Transfer 10.0 g of Methyldichlorophosphine (

) to the addition funnel under -

Reaction: Dropwise add the phosphine to the water over 30 minutes. The reaction is highly exothermic (

generation).-

Reaction:

-

-

Workup: Stir for 1 hour at room temperature. Remove water and

under reduced pressure (rotary evaporator, then high vacuum line) at 60°C. -

Purification: The residue is a viscous oil. It can be distilled (high vacuum) or used directly if purity >95%.

B. Self-Validating Characterization Protocol (

NMR)

To confirm the identity and rule out oxidation to Methylphosphonic acid (

Validation Criteria:

| Parameter | Methylphosphinic Acid (P(V)) | Methylphosphonic Acid (Contaminant) |

| Chemical Shift ( | 30.0 – 35.0 ppm | 20.0 – 25.0 ppm |

| Multiplicity (Proton Coupled) | Doublet of Quartets | Multiplet (Quartet) |

| Coupling Constant ( | ~530 – 560 Hz (Diagnostic) | N/A (No P-H bond) |

| Coupling Constant ( | ~15 Hz | ~17 Hz |

Protocol:

-

Dissolve 20 mg of sample in

or -

Acquire Proton-Coupled

NMR . Do not use proton decoupling. -

Check: Look for the massive splitting (

). If the signal is a simple multiplet/singlet around 20-30 ppm without the large split, you have oxidized your material to the phosphonic acid.

References

-

Kevorkov, D. et al. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. PMC. Link

-

Goulioukina, N. S. et al. (2012). Synthesis of Phosphinic Acid Derivatives. Beilstein Journal of Organic Chemistry. Link

-

Kalek, M. et al. (2020). An Improved P(III)/P(V)=O-Catalyzed Reductive C–N Coupling. MIT Open Access. Link

-

IUPAC. (2016).[4] Critical evaluation of stability constants of phosphonic acids. Pure and Applied Chemistry. Link

-

Sigma-Aldrich. Methylphosphinic acid Product Data. Link

Sources

Technical Monograph: Methylphosphinic Acid (CAS 4206-94-4)

This guide serves as a technical monograph on Methylphosphinic Acid (CAS 4206-94-4) , designed for application scientists and synthetic chemists.[1] It moves beyond basic catalog data to explore the compound's utility as a P-H bond scaffold in drug discovery and materials science.[2]

P-H Bond Activation and Applications in Peptidomimetic Design[1]

Executive Summary

Methylphosphinic acid (MPA), also known as methanephosphonous acid, is a mono-acidic organophosphorus compound defined by its reactive P-H bond .[1] Unlike its fully oxidized counterpart (methylphosphonic acid), MPA retains a phosphorus center in a lower oxidation state (formally +3 in the P-OH tautomer, though predominantly +5 in the P(O)H form).[1] This structural feature makes it a critical building block for constructing phosphinic peptides (metalloprotease inhibitors) and P-chiral ligands via metal-catalyzed cross-coupling.[1]

Chemical Identity & Structural Dynamics[1]

The reactivity of MPA is governed by the tautomeric equilibrium between the stable tetracoordinate P(V) form and the nucleophilic tricoordinate P(III) form.

| Property | Data |

| CAS Number | 4206-94-4 |

| IUPAC Name | Methylphosphinic acid |

| Synonyms | Methanephosphonous acid; Hydrogen methylphosphonite |

| Molecular Formula | CH₅O₂P |

| Molecular Weight | 80.02 g/mol |

| Structure | CH₃–P(H)(=O)(OH) |

| pKa | ~3.08 (Monobasic) |

| Appearance | Colorless liquid or low-melting solid (hygroscopic) |

Tautomerism and Reactivity Logic

The P-H bond is not merely a proton source; it is a "masked" nucleophile. Under basic conditions or silylation, the equilibrium shifts toward the P(III) species, which can undergo oxidative addition with transition metals or nucleophilic attack on electrophiles.

[1]

Physicochemical Profile

| Parameter | Value | Context |

| Boiling Point | 163 °C (dec.)[1][3] | Decomposes at high heat; vacuum distillation recommended.[1] |

| Density | ~1.3-1.4 g/cm³ | Estimated; varies by hydration state.[1] |

| Solubility | High (Water, Alcohols) | Highly polar; difficult to extract from water into non-polar solvents.[1] |

| Stability | Moisture Sensitive | Hygroscopic; converts to phosphonic acid upon prolonged oxidation.[1] |

Synthetic Routes & Manufacturing[4][5]

Industrial Route: Hydrolysis of Methyldichlorophosphine

The primary industrial route involves the controlled hydrolysis of methyldichlorophosphine (MDP). This reaction is highly exothermic and releases HCl gas.[1]

[1]-

Critical Control Point: Temperature must be kept low (<0 °C) during addition to prevent thermal disproportionation of the P(III) species.

-

Purification: Removal of water and HCl is achieved via rotary evaporation followed by high-vacuum drying.[1]

Advanced Applications in Drug Discovery

A. Phosphinic Peptide Mimics (Metalloprotease Inhibitors)

MPA is the scaffold of choice for synthesizing transition-state analogues of peptide hydrolysis.[1] The phosphinic group (

-

Mechanism: The P-H bond undergoes a Michael-type addition to acrylate esters (e.g., methyl acrylate) to form the pseudopeptide backbone.[1]

B. Palladium-Catalyzed Cross-Coupling (Hirao Reaction)

MPA serves as a surrogate for secondary phosphine oxides.[1] It reacts with aryl halides under Pd(0) catalysis to form Methyl(aryl)phosphinic acids .[1] These are precursors to P-chiral ligands used in asymmetric catalysis.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed P-C Bond Formation

Target: Synthesis of Methyl(phenyl)phosphinic acid Rationale: This protocol utilizes the reactivity of the P-H bond to install an aromatic ring, a key step in creating diverse phosphinic acid libraries.[1]

-

Reagents:

-

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Dissolution: Dissolve Methylphosphinic acid in dry acetonitrile. Add the base (Et₃N, 3.0 eq) to generate the phosphinite anion in situ.

-

Catalyst Addition: Add Pd(OAc)₂ and dppf.[1] Stir for 10 min to form the active catalyst complex.

-

Coupling: Add Iodobenzene dropwise.[1]

-

Reflux: Heat the mixture to 80 °C for 12-16 hours. Monitor by ³¹P NMR (Shift from ~30 ppm doublet to ~40 ppm singlet/multiplet).

-

Workup: Concentrate in vacuo. Dissolve residue in NaOH (1M), wash with DCM (removes organics), then acidify aqueous layer with HCl to pH 1. Extract product into Ethyl Acetate.[1]

-

-

Validation: ³¹P NMR should show a singlet (decoupled) indicating loss of the P-H coupling.[1]

Protocol 2: Michael Addition for Peptide Backbone Synthesis

Target: 3-(Hydroxy(methyl)phosphoryl)propanoate derivative Rationale: Creates the isostere of the Glu-Xaa peptide bond.[1]

-

Reagents:

-

Procedure:

-

Silylation: Reflux Methylphosphinic acid in HMDS under Argon for 2 hours until ammonia evolution ceases. Remove excess HMDS in vacuo.[1]

-

Addition: Dissolve the resulting silyl phosphonite in dry DCM. Cool to 0 °C.

-

Reaction: Add Methyl acrylate dropwise.[1] Allow to warm to room temperature and stir for 4-6 hours.

-

Hydrolysis: Quench with Ethanol/Water to remove silyl groups.[1]

-

Isolation: Concentrate to obtain the viscous oil product.

-

Safety & Handling Guidelines

-

Corrosivity: Methylphosphinic acid is corrosive to skin, eyes, and mucous membranes. It can cause severe burns.[1][4]

-

Thermal Instability: Avoid heating above 120 °C without solvent, as disproportionation to toxic phosphines (e.g., methylphosphine) and explosive pressure buildup can occur.

-

Storage: Store under inert gas (Nitrogen/Argon) in a desiccator. The compound is hygroscopic and oxidizes slowly in air to methylphosphonic acid.

References

-

VulcanChem. Methylphosphinic acid - 4206-94-4 - Chemical Structure and Properties. Retrieved from [1]

-

Wikipedia. Methylphosphinic acid - Production and Properties.[1][5] Retrieved from [1]

-

Thieme Connect. Product Class 15: Alkylphosphonic Acids and Derivatives.[1] Retrieved from [1]

-

National Institutes of Health (NIH). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet - Phenylphosphinic acid (Analogous Handling). Retrieved from [1]

Sources

Harnessing the P(III) ⇌ P(V) Equilibrium of Methylphosphonous Acid in Advanced Organophosphorus Synthesis

Introduction: The Valence Tautomerism Paradigm

Organophosphorus compounds are foundational to modern agrochemistry, materials science, and drug discovery. At the heart of synthesizing complex phosphinates lies the tautomeric equilibrium between methylphosphonous acid (the P(III) form) and methylphosphinic acid (the P(V) form). While the pentavalent state is overwhelmingly favored thermodynamically, the trivalent state serves as the critical nucleophilic conduit for P–C and P–O bond formation. This technical guide provides a comprehensive mechanistic framework and field-proven protocols for manipulating this equilibrium, offering self-validating experimental systems for researchers and drug development professionals.

Thermodynamic vs. Kinetic Control

The structural dichotomy of methylphosphonous acid (

-

Thermodynamic Dominance of P(V): The equilibrium constant strongly favors the tetracoordinate P(V) tautomer (

in favor of P(V)) due to the high bond dissociation energy of the phosphoryl (P=O) bond, which typically exceeds 130 kcal/mol 1[1]. -

Kinetic Reactivity of P(III): Despite its negligible concentration at equilibrium, the P(III) tautomer possesses a highly reactive lone pair. In reactions such as the Michaelis-Arbuzov rearrangement, Pd-catalyzed cross-couplings, and phospha-Mannich reactions, the P(III) species acts as the active nucleophile 2[2]. As the P(III) form is consumed in a reaction, Le Chatelier's principle drives the continuous conversion of P(V) to P(III).

Mechanistic Workflow: Trapping the P(III) State

Relying on natural tautomerization is often too sluggish to support efficient catalytic cycles without harsh conditions. To bypass this, synthetic chemists actively shift the equilibrium. The most robust method involves the silylation of the acidic hydroxyl groups using hexamethyldisilazane (HMDS) or a TMSCl/triethylamine system3[3]. This converts the transient P(III) acid into a stable bis(trimethylsilyl) phosphonite, which can be readily used in situ for electrophilic additions.

Figure 1: Mechanistic workflow of P(III) trapping and subsequent P-C bond functionalization.

Self-Validating Experimental Protocol: In Situ Silylation and Cross-Coupling

This protocol incorporates internal NMR checkpoints to ensure the P(III) species is successfully trapped before introducing the electrophile, preventing unreacted P(V) from poisoning the transition metal catalyst.

Step-by-Step Methodology:

-

Preparation: Under a strict argon atmosphere, dissolve anhydrous methylphosphinic acid (10 mmol) in dry dichloromethane (DCM, 20 mL).

-

Causality: Moisture must be rigorously excluded because water rapidly hydrolyzes the silylated P(III) product back to the thermodynamically stable P(V) acid, aborting the nucleophilic activation.

-

-

Silylation: Cool the flask to 0 °C. Add triethylamine (22 mmol) followed by the dropwise addition of trimethylsilyl chloride (TMSCl, 22 mmol).

-

Validation Checkpoint (

P NMR): Withdraw a 0.1 mL aliquot. The disappearance of the P(V) multiplet (typically around-

Self-Validation: Proceeding without this confirmation risks reaction failure. The Pd catalyst requires the soft, nucleophilic lone pair of the P(III) center to undergo oxidative addition/transmetalation effectively.

-

-

Cross-Coupling: Once P(III) conversion is verified, add the aryl halide (9 mmol) and the palladium precatalyst (e.g.,

, 5 mol%). Heat to reflux for 12 hours. -

Deprotection and Isolation: Quench the reaction with methanol to cleave the labile TMS esters, yielding the substituted methyl(aryl)phosphinic acid derivative.

Analytical Signatures: Differentiating P(III) and P(V) States

Accurate differentiation between the tautomers is critical for reaction monitoring. The transition from a tetracoordinate P(V) center to a tricoordinate P(III) center drastically alters the electronic environment, which is readily observed via NMR and vibrational spectroscopy 4[4].

| Analytical Technique | Methylphosphinic Acid (P(V)) | Methylphosphonous Acid (P(III) derivatives) | Diagnostic Significance |

| P(III) deshielding due to lone pair and tricoordination. | |||

| Doublet, | Absent | Definitive proof of the P(V) H-phosphinate state. | |

| Higher s-character in P(V) increases coupling constant. | |||

| IR Spectroscopy | Strong P=O stretch (1150-1250 cm | Absent | Confirms the presence/absence of the phosphoryl bond. |

Pharmaceutical Applications: Phosphinates as Transition State Analogues

The manipulation of the P(III)/P(V) equilibrium is not merely an academic exercise; it is a vital industrial process for drug development. Phosphinic acids are tetrahedral and possess a highly stable P-C bond, making them perfect non-hydrolyzable isosteres for the tetrahedral transition state of peptide bond hydrolysis.

For instance, the synthesis of TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid), a highly selective

References

-

Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P—H bond in phosphonic acid and phosphonic esters. Canadian Science Publishing. [Link]

-

Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. ResearchGate.[Link]

-

Charles University Faculty of Science. Synthesis and properties of phosphinic acid derivatives.[Link]

-

ResearchGate. Direct Monoalkylation of Alkyl Phosphinates to Access H-Phosphinic Acid Esters.[Link]

Sources

The Methylphosphinic Acid P-H Moiety: Structural Dynamics, Characterization, and Synthetic Utility

The following technical guide details the structural and synthetic characteristics of the methylphosphinic acid P-H bond.

(Methanephosphonous acid)Executive Summary

Methylphosphinic acid (MPA) represents a critical structural motif in organophosphorus chemistry. Unlike its fully oxidized counterpart (methylphosphonic acid), MPA possesses a direct Phosphorus-Hydrogen (P-H) bond. This bond is not merely a structural feature but a reactive handle that defines the molecule's utility in the synthesis of herbicides (e.g., Glufosinate) and flame retardants. This guide analyzes the P-H bond's quantum mechanical nature, its spectroscopic "fingerprint" for validation, and its activation in radical hydrophosphinylation.

Structural Anatomy & Bonding Physics

The reactivity of MPA is governed by the equilibrium between its stable tetracoordinate state and its reactive tricoordinate state.

Orbital Hybridization and Geometry

In its dominant form, the phosphorus atom in MPA adopts a distorted tetrahedral geometry (

-

P-H Bond Character: Unlike the protic H in the hydroxyl group (-OH), the H attached to phosphorus is hydridic in character under specific conditions but primarily reacts via radical abstraction in synthetic applications.

-

Bond Length: The P-H bond length is approximately 1.40–1.44 Å , significantly longer than C-H bonds (~1.09 Å), resulting in a lower bond dissociation energy (BDE ~80-85 kcal/mol) compared to C-H bonds.

Tautomeric Equilibrium (The "Active" vs. "Stable" Form)

MPA exists in a tautomeric equilibrium between the dominant

-

P(V) Form (Phosphinate):

. This is the thermodynamically stable form detected in standard conditions. The P=O bond provides significant stabilization energy. -

P(III) Form (Phosphonous Acid):

. This is the "active" nucleophilic species in specific metal-catalyzed reactions, though it exists in minute quantities (<1%) in equilibrium.

Visualization of Tautomeric Dynamics

Figure 1: Tautomeric equilibrium between the stable P(V) phosphinate and the reactive P(III) phosphonite forms.

Spectroscopic Validation (The "Fingerprint")

For researchers synthesizing or utilizing MPA, confirming the integrity of the P-H bond is non-negotiable. The following spectroscopic data serves as a self-validating system : if your analytical data does not match these parameters, the P-H bond has likely oxidized to P-OH (phosphonic acid).

NMR Spectroscopy

The P-H bond creates a distinct splitting pattern due to the strong scalar coupling between the

| Nucleus | Parameter | Typical Value | Diagnostic Interpretation |

| Chemical Shift ( | 30 – 45 ppm | Shift varies with solvent/pH. | |

| Multiplicity | Doublet (d) | CRITICAL: If this is a singlet, the P-H bond is gone (oxidized). | |

| Coupling Constant ( | 530 – 570 Hz | Extremely large coupling confirms direct P-H bonding. | |

| Chemical Shift ( | 6.5 – 7.5 ppm | Appears as a doublet with the same large |

Infrared (IR) Spectroscopy

- Stretch: A sharp, medium-intensity band appears in the 2300–2400 cm⁻¹ region. This region is typically silent for other organic functional groups, making it a definitive diagnostic marker.

Reactivity & Synthetic Protocols[1][2]

The primary utility of the MPA P-H bond lies in its ability to form P-C bonds via Hydrophosphinylation . This is the addition of the P-H bond across an alkene or alkyne.

Mechanism: Radical Hydrophosphinylation

Unlike the P(III) nucleophilic pathway, the radical pathway is robust and atom-economical. It proceeds via a P-centered radical intermediate.[1]

-

Initiation: A radical initiator (e.g., AIBN, peroxides) abstracts the Hydrogen from the P-H bond.

-

Propagation: The resulting Phosphinoyl radical (

) adds to the alkene. -

Chain Transfer: The carbon radical abstracts a Hydrogen from another MPA molecule, regenerating the P-radical.

Figure 2: The radical chain mechanism for the hydrophosphinylation of alkenes using methylphosphinic acid.

Experimental Protocol: P-C Bond Formation

Objective: Synthesis of a methylphosphinic acid derivative via radical addition to a terminal alkene.

Reagents:

-

Methylphosphinic acid (1.0 equiv)

-

Terminal Alkene (1.1 equiv)

-

Initiator: AIBN (Azobisisobutyronitrile) or ACHN (0.05 equiv)

-

Solvent: Ethanol or Acetonitrile (degassed)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Degassing (Critical): Oxygen quenches P-radicals. Dissolve MPA and the alkene in the solvent. Sparge with Argon or Nitrogen for 20 minutes.

-

Initiation: Heat the solution to reflux (typically 80°C for Ethanol/AIBN).

-

Addition: Add the initiator (dissolved in a small amount of degassed solvent) dropwise over 1 hour. Note: Slow addition prevents radical dimerization.

-

Monitoring: Monitor reaction progress via

NMR.-

Start: Doublet at ~35 ppm (

Hz). -

End: Singlet at ~45-55 ppm (P-H bond consumed, P-C bond formed).

-

-

Workup: Concentrate under reduced pressure. The product is often a viscous oil that can be purified via acid-base extraction or chromatography (using polar eluents like MeOH/DCM).

Industrial & Pharmaceutical Context[4][5]

The P-H bond in methylphosphinic acid is the linchpin in the synthesis of Glufosinate (Phosphinothricin) , a broad-spectrum herbicide.

-

Process: The industrial route often involves the reaction of a methylphosphinic acid derivative (often the ester) with acrolein equivalents.

-

Significance: The P-H bond allows for the direct "installation" of the phosphorus moiety onto the carbon skeleton of the amino acid precursor without requiring harsh organometallic reagents (like Grignards), aligning with Green Chemistry principles of atom economy.

References

-

Guthrie, J. P. (1979). Tautomerization equilibria for phosphorous acid and its ethyl esters. Canadian Journal of Chemistry.

-

Keglevich, G. (2021).[2] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules.

-

Reuter, H., & Reichelt, M. (2014).[2] Methylphosphonic acid, CH3PO(OH)2.[2] Acta Crystallographica Section E. (Structural comparison data).

-

Troupa, P., et al. (2015).[3] Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids. Synlett.

-

Kalek, M., et al. (2016). Mechanism of the Radical Hydrophosphinylation of Alkenes. Journal of the American Chemical Society.[4] (Mechanistic grounding for radical cycle).

Sources

Methylphosphonous Acid: A Comprehensive Guide to Nomenclature, Synonyms, and Synthetic Applications in Drug Development

Executive Summary

Methylphosphonous acid and its derivatives occupy a critical node in organophosphorus chemistry, serving as foundational building blocks for advanced active pharmaceutical ingredients (APIs) and transition-metal ligands. Navigating the literature surrounding this compound requires a precise understanding of its IUPAC nomenclature, which is frequently complicated by its tautomeric nature. This technical whitepaper provides an authoritative breakdown of the chemical identity, structural dynamics, and field-proven synthetic protocols associated with methylphosphonous acid, designed specifically for researchers and drug development professionals.

Chemical Identity: IUPAC Nomenclature and Synonyms

The nomenclature of organophosphorus compounds is strictly dictated by the oxidation state of the central phosphorus atom. A widespread source of ambiguity in the literature stems from the interchangeable use of terms describing the P(III) and P(V) states[1].

According to IUPAC conventions:

-

Methylphosphonous acid refers strictly to the P(III) species with the structural formula

. -

Methylphosphinic acid refers to the P(V) species with the structural formula

[1],[2].

Because the P(V) form is the stable, isolable state under standard conditions, authoritative databases like PubChem index the compound under "methylphosphinic acid"[2]. However, when discussing the reactive intermediates or esterified derivatives (such as diethyl methylphosphonite), the "phosphonous" nomenclature is correctly applied to denote the P(III) oxidation state.

Table 1: Key Identifiers and Synonyms

| Identifier Type | Value | Reference |

| IUPAC Name (P(III) form) | Methylphosphonous acid | [1] |

| IUPAC Name (P(V) form) | Methylphosphinic acid | [1],[2] |

| CAS Registry Number | 4206-94-4 | [1],[2] |

| PubChem CID | 3396560 | [2] |

| Canonical SMILES | CP(=O)O | [1],[2] |

| InChIKey | BCDIWLCKOCHCIH-UHFFFAOYSA-N | [1],[2] |

| Common Synonyms | Phosphinic acid, methyl-; Methanephosphonous acid | [1],[2] |

Structural Dynamics: The Tautomeric Equilibrium

The chemical behavior of methylphosphonous acid is governed by a highly skewed tautomeric equilibrium. The shift from the P(III) state to the P(V) state is thermodynamically driven by the formation of the phosphoryl (P=O) double bond, which possesses a high bond dissociation energy (~575 kJ/mol).

In aqueous solutions and solid states, the equilibrium overwhelmingly favors the P(V) methylphosphinic acid[1]. However, the transient availability of the P(III) tautomer—characterized by a reactive lone pair on the phosphorus atom—is what enables critical transformations such as nucleophilic attacks in Michaelis-Arbuzov reactions and phospha-Mannich type condensations[3].

Figure 1: Tautomeric equilibrium between the P(III) and P(V) states, favoring methylphosphinic acid.

Applications in Drug Development

Derivatives of methylphosphonous/methylphosphinic acid are highly valued in medicinal chemistry due to the bioisosteric relationship between phosphinate groups and natural phosphates. Unlike phosphates, P-C bonds are highly resistant to enzymatic cleavage by endogenous phosphatases, increasing the biological half-life of the drug.

-

Neuroscience & GABA Receptors: The derivative TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid) is a highly selective antagonist for

receptors[4]. It is engineered as a hybrid of isoguvacine to retain affinity for -

Antiviral Therapeutics: Phosphinic and phosphonic acid derivatives are essential precursors in the synthesis of nucleotide reverse transcriptase inhibitors. Modern synthetic protocols utilizing these compounds have been successfully applied to the scalable preparation of the Hepatitis B drug Adefovir [3].

-

Ligand Design: Through phospha-Mannich reactions, primary and secondary phosphines react with carbonyls and amines to form P-C-N linkages. This allows chemists to fine-tune water-soluble, chiral phosphine ligands essential for transition-metal-catalyzed API synthesis[3].

Experimental Methodology: Synthesis of Diethyl Methylphosphonite

To utilize the P(III) reactivity of methylphosphonous acid, it is typically protected as a diester, such as diethyl methylphosphonite.

The Causality of the Protocol: Historically, esterification of methyldichlorophosphine with ethanol utilized ammonia gas or organic amines as acid binders to neutralize the HCl byproduct[5]. This approach is fundamentally flawed for scale-up: ammonia requires strict pH control (7.0–8.5), and any deviation results in the hydrolysis of the product into unwanted ethyl methylphosphinate byproducts[5]. Furthermore, organic amines are toxic and difficult to recover[5].

The following self-validating protocol replaces amines with Calcium Oxide (CaO). CaO acts as an irreversible, solid-state sink for HCl. Because CaO only reacts with the generated acid and trace water, it naturally prevents the pH from dropping into the hydrolysis danger zone without requiring active pH monitoring, ensuring high yields of the target P(III) ester[5].

Step-by-Step Workflow

-

Reactor Preparation: Charge a dry, inert-gas-purged reactor with ethanol, a non-polar solvent (e.g., toluene), and finely powdered Calcium Oxide. The molar ratio of methyldichlorophosphine : ethanol : CaO must be strictly maintained at 1 : 2.5 : 1.5[5].

-

Dehydration (Validation Step): Heat the suspension to reflux to azeotropically remove any trace water. Causality: Water must be entirely eliminated before the addition of the phosphorus precursor to prevent violent hydrolysis of the P-Cl bonds.

-

Reagent Addition: Cool the reactor to 0–5°C. Slowly add methyldichlorophosphine dropwise. The reaction is exothermic; addition rate should be controlled to maintain temperature.

-

Acid Binding: As the esterification proceeds, the generated HCl reacts immediately with CaO to form

and water. The excess CaO sequesters this water, driving the reaction to completion[5]. -

Purification: Once the exotherm ceases (indicating reaction completion), filter the mixture under an inert atmosphere to remove the solid

and unreacted CaO. Subject the filtrate to vacuum rectification to isolate pure diethyl methylphosphonite[5].

Figure 2: Self-validating synthetic workflow for diethyl methylphosphonite using CaO acid binding.

Physicochemical Data Presentation

Understanding the physical parameters of the stable P(V) tautomer is necessary for downstream purification and formulation.

Table 2: Physicochemical Properties of Methylphosphinic Acid

| Property | Value | Reference |

| Molecular Formula | [1],[2] | |

| Molar Mass | 80.023 g/mol | [1],[2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Toxicity (Rat Oral LD50) | 940 mg/kg | [1] |

References

- Wikipedia, "Methylphosphinic acid". Source: wikipedia.org.

- PubChem, "Phosphinic acid, methyl- | CH5O2P | CID 3396560". Source: nih.gov.

- Sigma-Aldrich, "(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate". Source: sigmaaldrich.com.

- ResearchGate, "Unified mechanism for reduction of α‐hydroxy and α‐aminophosphinates/phosphonates by BH3 complexes". Source: researchgate.net.

- Google Patents, "CN109836456B - Preparation method of diethyl methylphosphonite". Source: google.com.

Sources

- 1. Methylphosphinic acid - Wikipedia [en.wikipedia.org]

- 2. Phosphinic acid, methyl- | CH5O2P | CID 3396560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1,2,5,6-四氢吡啶-4-基)甲基次磷酸 水合物 ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN109836456B - Preparation method of diethyl methylphosphonite - Google Patents [patents.google.com]

Difference between methylphosphonous and methylphosphonic acid

This guide provides an in-depth technical analysis of the structural, physicochemical, and functional differences between Methylphosphonous acid (MPnA) and Methylphosphonic acid (MPA) .

Executive Summary: The P(III) vs. P(V) Divergence

For researchers in organophosphorus chemistry and toxicology, the distinction between Methylphosphonous acid and Methylphosphonic acid is not merely nomenclature—it is a fundamental difference in oxidation state, reactivity, and regulatory status.

-

Methylphosphonous Acid (MPnA): A reactive P(III)-equivalent intermediate (formally P(V) in its stable tautomer) containing a P-H bond . It is a versatile synthon for P-C bond formation but is chemically labile.

-

Methylphosphonic Acid (MPA): A stable P(V) end-product containing no P-H bonds . It is the terminal hydrolysis product of organophosphorus nerve agents (Sarin, VX) and is chemically inert under physiological conditions.

Part 1: Structural & Electronic Architecture

The core differentiator is the coordination environment of the phosphorus atom. While both exist primarily in a tetracoordinate geometry in solution, their electronic potential differs radically.

1.1 Tautomerism and Bonding

Methylphosphonous acid exhibits prototropic tautomerism. Although often classified with P(III) compounds due to its reactivity, it exists predominantly in the phosphinyl form (H-phosphinate) rather than the phosphonous form (dihydroxyphosphine) due to the high bond energy of the phosphoryl group (

-

Phosphinyl Form (Dominant):

-

Phosphonous Form (Reactive Intermediate):

Methylphosphonic acid lacks this tautomerism. It is a rigid, tetrahedral P(V) species with

1.2 Visualization of Structural Divergence

The following diagram illustrates the tautomeric equilibrium of MPnA compared to the static structure of MPA.

Caption: Tautomeric equilibrium of MPnA favoring the P-H bond species, and its irreversible oxidation to the stable MPA.

Part 2: Physicochemical Properties

The presence of the P-H bond in MPnA drastically alters its acidity and spectroscopic signature compared to MPA.

2.1 Comparative Data Table

| Property | Methylphosphonous Acid (MPnA) | Methylphosphonic Acid (MPA) |

| Formula | ||

| CAS Number | 676-83-5 (as free acid/precursor) | 993-13-5 |

| Oxidation State | +3 (Formal) / +5 (Geometry) | +5 |

| Basicity | Monobasic (Only -OH is acidic) | Dibasic (Two -OH groups) |

| pKa (approx) | ||

| Doublet ( | Singlet (pH dependent) | |

| Stability | Oxidizes in air/moisture to MPA | Highly stable; hygroscopic solid |

2.2 Spectroscopic Diagnostics

-

NMR: This is the definitive identification method.

-

MPnA: In a proton-coupled experiment, MPnA appears as a doublet of quartets (large splitting from direct P-H, small splitting from P-C-H). In proton-decoupled spectra, if the decoupling bandwidth covers the P-H bond, it may collapse, but typically the large

distinguishes it. -

MPA: Appears as a sharp singlet . The chemical shift is pH-dependent due to the second ionization (

).

-

Part 3: Synthetic Utility & Reactivity

For drug development, MPnA is a tool; MPA is a waste product or target.

3.1 MPnA: The P-H Bond Advantage

The P-H bond in MPnA allows it to participate in Hirao Cross-Coupling reactions, enabling the formation of P-C bonds. This is critical for synthesizing phosphonates used in antiviral drugs (e.g., nucleotide analogues).

Protocol: Palladium-Catalyzed P-C Bond Formation

-

Reagents: MPnA ester (e.g., Ethyl methylphosphinate), Aryl halide,

, Ligand (dppf). -

Mechanism:

-

Oxidative addition of Ar-X to Pd(0).

-

Ligand exchange with the P-H species (tautomerizes to P-OH to coordinate).

-

Reductive elimination to form Ar-P(O)(Me)(OEt).

-

3.2 MPA: Chemical Inertness & Derivatization

MPA is resistant to hydrolysis and oxidation. To detect it (e.g., in metabolic studies or forensics), one must derivatize the polar -OH groups to make it volatile for GC-MS.

Protocol: MTBSTFA Derivatization for GC-MS

-

Sample Prep: Evaporate aqueous sample of MPA to dryness under nitrogen.

-

Reagent: Add 50

L of acetonitrile and 50 -

Incubation: Heat at 60°C for 30 minutes.

-

Result: Formation of Bis(tert-butyldimethylsilyl) methylphosphonate.

-

Analysis: Inject into GC-MS. Look for fragments

(Loss of t-butyl).

Part 4: Analytical Forensics & Toxicology

MPA is the "smoking gun" in chemical warfare agent (CWA) verification. It is the final hydrolysis product of Schedule 1 agents like Sarin (GB), Soman (GD), and VX.

4.1 Degradation Pathway

Unlike MPnA, which can be a synthetic impurity, MPA in environmental samples strongly suggests prior presence of nerve agents.

Caption: Hydrolysis pathway of Sarin (GB) degrading into IMPA and finally the stable marker MPA.

4.2 Regulatory Status (CWC)

-

MPA: Listed under Schedule 2 Part B of the Chemical Weapons Convention. It has legitimate commercial uses (flame retardants) but is controlled due to its link to CWA.

-

MPnA: Also controlled as a precursor (Schedule 2B, usually as the dichloride or ester forms), as it can be chlorinated to regenerate the active agent.

References

-

OPCW (Organisation for the Prohibition of Chemical Weapons). Schedules of Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13818, Methylphosphonic acid. Retrieved from [Link]

- Black, R. M., & Muir, B. (2003). Derivatisation of Alkylphosphonic Acids for Analysis by Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.

- Kalideris, et al. (2011). 31P NMR Characterization of Organophosphorus Compounds. (General reference for P-H coupling constants).

Methylphosphinic Acid: Acidity Constants and Physicochemical Characterization

This guide serves as a technical reference for the physicochemical characterization of methylphosphinic acid, specifically focusing on its acidity constants (pKa), structural tautomerism, and experimental determination methodologies.

Technical Guide & Whitepaper

Executive Summary

Methylphosphinic acid (MPA), systematically known as methanephosphonous acid , is a fundamental organophosphorus compound with the formula CH₃P(O)(OH)H .[1] It represents the simplest alkyl-substituted phosphinic acid. In drug development and coordination chemistry, MPA serves as a critical bioisostere for carboxylic acids and a precursor for aminophosphinic acid derivatives (e.g., GABA analogs).

This guide provides a definitive analysis of the acidity constants of MPA, distinguishing it from its diprotic analog, methylphosphonic acid. It synthesizes experimental pKa values, explains the structural electronic effects governing its acidity, and details validated protocols for its determination via potentiometry and ³¹P NMR spectroscopy.

Core Data Summary

| Compound | CAS No.[2][3][4][5][6][7] | Formula | pKa Value (25°C) | Acid Type |

| Methylphosphinic acid | 4206-94-4 | CH₃PHO(OH) | 3.08 | Monoprotic |

| Methylphosphonic acid | 993-13-5 | CH₃PO(OH)₂ | 2.12 (pKa1), 7.29 (pKa2) | Diprotic |

| Hypophosphorous acid | 6303-21-5 | H₂PO(OH) | 1.1 – 1.2 | Monoprotic |

| Dimethylphosphinic acid | 3283-12-3 | (CH₃)₂PO(OH) | 3.29* | Monoprotic |

*Value approximated from dibutyl analog and inductive trend analysis.

Chemical Identity & Structural Tautomerism

Understanding the acidity of methylphosphinic acid requires a structural distinction between its stable pentavalent form and its reactive trivalent tautomer. Unlike carboxylic acids, the proton on the phosphorus atom is non-acidic (non-labile) under standard aqueous conditions.

Tautomeric Equilibrium

MPA exists in a prototropic equilibrium between the dominant H-phosphinate (pentavalent) and the minor phosphonous acid (trivalent) forms.

Figure 1: Tautomeric equilibrium of methylphosphinic acid. The equilibrium strongly favors the pentavalent H-phosphinate form due to the high bond energy of the phosphoryl group (P=O).

Structural Impact on Acidity

The acidity of MPA (pKa 3.08) is determined by the ionization of the P-OH group.

-

Inductive Effect (+I): The methyl group is electron-donating. Compared to hypophosphorous acid (

, pKa ~1.2), the methyl group increases electron density on the phosphorus center. This destabilizes the conjugate base anion ( -

Comparison to Phosphonic Acid: Methylphosphonic acid (

) has a lower first pKa (2.[2]12) because the additional electron-withdrawing oxygen atom stabilizes the negative charge of the mono-anion.

Experimental Determination Protocols

Accurate determination of MPA’s pKa requires methods that account for its specific solubility and lack of chromophores (making UV-Vis titration unsuitable). Two primary methods are validated: Potentiometric Titration (Standard) and ³¹P NMR Titration (Bio-relevant).

Method A: Potentiometric Titration (Standard Protocol)

This method is the gold standard for pure aqueous samples at millimolar concentrations.

Reagents:

-

Analyte: 0.01 M Methylphosphinic acid in degassed water.

-

Titrant: 0.1 M NaOH (standardized against KHP).

-

Ionic Strength Adjuster: 0.1 M KCl or NaClO₄ (to maintain

M).

Workflow:

-

System Calibration: Calibrate glass electrode using buffers at pH 1.68, 4.01, and 7.00.

-

Blank Titration: Titrate the solvent/electrolyte blank to determine background carbonate levels.

-

Sample Titration: Titrate 50 mL of the MPA solution under inert atmosphere (

or Ar) to prevent -

Data Processing: Plot pH vs. Volume of NaOH. Use the Gran plot method or non-linear regression (e.g., Hyperquad) to calculate the endpoint and pKa.

Method B: ³¹P NMR Titration (High Specificity)

This method is superior for complex mixtures or biological media where potentiometry is prone to interference. It relies on the chemical shift (

Principle:

The observed chemical shift (

Protocol Workflow:

Figure 2: ³¹P NMR Titration workflow for pKa determination. Note: Trimethyl phosphate (TMP) or Methylene diphosphonate (MDP) are preferred internal standards as they do not titrate in the pH 1–6 range.

Applications in Drug Design

Methylphosphinic acid moieties are utilized as bioisosteres for carboxylic acids. The tetrahedral geometry of the phosphinic group mimics the transition state of peptide hydrolysis, making MPA derivatives potent transition-state analog inhibitors.

-

GABA Receptors: The MPA derivative (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) is a selective antagonist for GABA-C receptors. The pKa of the phosphinic group allows it to exist as a zwitterion at physiological pH, mimicking the charge distribution of GABA.

-

Metalloprotease Inhibitors: The ability of the phosphinic oxygen to coordinate Zinc(II) makes MPA derivatives effective inhibitors of metalloproteases (e.g., ACE inhibitors).

References

-

GuideChem & ChemicalBook Databases. (2024). Methylphosphinic acid CAS 4206-94-4 Physicochemical Properties. Retrieved from

-

Crofts, P. C., & Kosolapoff, G. M. (1953).[8] Preparation and Determination of Apparent Dissociation Constants of Some Alkylphosphonic and Dialkylphosphinic Acids. Journal of the American Chemical Society, 75(14), 3379–3383. Link

-

Popov, K., et al. (2001). Critical Evaluation of Stability Constants of Phosphonic Acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641–1677. (Contextual data for methylphosphonic acid). Link

- Rzepa, H. S. (2017). Tautomeric Polymorphism and Phosphinic Acid Equilibria. Imperial College London Research Repository. (Structural mechanistic insight).

Sources

- 1. Methylphosphinic acid (4206-94-4) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methylphosphinic acid - Wikipedia [en.wikipedia.org]

- 5. METHYL-PHOSPHINIC ACID | 4206-94-4 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Buy Dimethylphosphinic acid | 16391-06-3 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

The Causality of Solvation: Dissecting the Hydrogen-Bonded Lattice

Solvation Dynamics and Protocols for Methylphosphonous Acid in Organic Media: A Technical Guide

Executive Summary

As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter challenges regarding the solubilization of short-chain phosphonous and phosphinic acids. Methylphosphonous acid—predominantly existing as its pentavalent tautomer, methylphosphinic acid (

To master the solubility of methylphosphonous acid, one must first understand its solid-state architecture. The compound does not exist as isolated monomers; rather, the molecules bind together via strong intermolecular hydrogen bonds between the phosphoryl oxygen (

When selecting an organic solvent, the thermodynamic goal is to provide sufficient enthalpic compensation to disrupt this native

-

Protic Solvents (e.g., Methanol, Ethanol): These are the most effective solvents. They act as both hydrogen-bond donors and acceptors, seamlessly substituting the intermolecular bonds of the phosphinic acid with solvent-solute interactions. Consequently, the compound is highly soluble in common alcohols[2].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors. While they cannot donate a hydrogen bond to the

group, their ability to strongly solvate the -

Non-Polar Solvents (e.g., Hexane, Toluene): Lacking both a high dielectric constant and hydrogen-bonding capabilities, these solvents cannot overcome the lattice energy of the solid. Methylphosphonous acid is effectively insoluble in these media, a property often exploited for recrystallization and purification.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of methylphosphonous acid across various organic solvent classes, correlating dielectric properties with empirical solubility outcomes. Predictive modeling for these partition coefficients often utilizes Abraham descriptors to map behavior in non-aqueous environments[3].

| Solvent Class | Specific Solvent | Dielectric Constant ( | Relative Solubility (at 25°C) | Mechanistic Rationale |

| Protic | Methanol | 32.7 | High (>100 mg/mL) | Dual H-bond donor/acceptor completely disrupts the polymeric lattice. |

| Protic | Ethanol | 24.5 | High (~50 mg/mL) | Similar to methanol, though slightly lower polarity reduces absolute capacity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate-High | Strong H-bond acceptor; effectively solvates the acidic |

| Polar Aprotic | Acetonitrile | 37.5 | Low-Moderate | Weak H-bond acceptor; insufficient to fully break stable dimers. |

| Halogenated | Chloroform | 4.8 | Very Low (<1 mg/mL) | Lacks sufficient polarity to disrupt strong intermolecular H-bonds. |

| Non-Polar | Hexane | 1.9 | Insoluble | Complete lack of polar interactions; lattice energy dominates. |

Workflow Visualization: Solvent Selection Logic

Selecting the correct solvent is a delicate balance between solubility requirements and downstream reaction compatibility. The following decision matrix outlines the optimal path for solvent selection.

Decision tree for methylphosphonous acid solvent selection based on reaction constraints.

Experimental Protocol: Precision Solubilization and Integrity Validation

A critical failure point in organophosphorus chemistry is the unrecognized oxidation of

To ensure scientific integrity, the following protocol is designed as a self-validating system . It not only details the physical dissolution step but embeds a spectroscopic checkpoint to guarantee the chemical causality of your results.

Objective: Prepare a stable, anhydrous 0.5 M stock solution of methylphosphonous acid in ethanol without oxidative degradation.

-

Step 1: Solvent Dehydration and Degassing

-

Action: Dry absolute ethanol over activated 3Å molecular sieves for 24 hours to achieve <50 ppm water. Sparge the solvent with ultra-pure Argon for 30 minutes.

-

Causality: Water competes with the organic solvent for hydrogen bonding and can alter downstream reaction kinetics. Oxygen must be purged to prevent the spontaneous oxidation of the

bond.

-

-

Step 2: Inert-Atmosphere Addition

-

Action: In a glovebox or under a continuous Argon stream, weigh 40.0 g (approx. 0.5 mol) of methylphosphonous acid. Add the solid to 800 mL of the prepared ethanol in a 1 L Schlenk flask.

-

Causality: Maintaining an inert atmosphere during the solid-liquid phase transfer prevents atmospheric moisture and oxygen from seeding degradation pathways.

-

-

Step 3: Thermally Assisted Dissolution

-

Action: Heat the mixture gently to 35°C using a temperature-controlled water bath while stirring at 400 rpm for 45 minutes.

-

Causality: Mild thermal energy overcomes the lattice enthalpy of the solid-state hydrogen-bonded dimers. Exceeding 40°C is avoided to prevent thermal stress and potential disproportionation.

-

-

Step 4: Self-Validation via

NMR (Critical Checkpoint)-

Action: Extract a 0.5 mL aliquot via syringe. Mix with 0.1 mL of

(as an external lock) in an NMR tube purged with Argon. Acquire a -

Causality: This step validates the integrity of the solute. Methylphosphonous acid (as the methylphosphinic acid tautomer) will display a characteristic doublet (due to

coupling, typically ~500 Hz) in the 25–35 ppm region. If a singlet appears (indicating loss of the

-

-

Step 5: Final Volume Adjustment and Filtration

-

Action: Once validated, cool the solution to 25°C and adjust the volume to exactly 1.0 L with degassed ethanol. Filter through a 0.22 µm PTFE membrane into an amber, Argon-flushed storage bottle.

-

Causality: PTFE filtration removes any trace insoluble polymeric phosphonates or ambient dust, ensuring a kinetically homogeneous solution for high-precision dosing.

-

References

-

PubChem - Phosphinic acid, methyl- | CH5O2P | CID 3396560. National Center for Biotechnology Information. [4]

-

Wikipedia - Methylphosphonic acid. Wikipedia, The Free Encyclopedia.[2]

-

MDPI - Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. Metals. [1]

-

PMC - Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds. National Institutes of Health. [3]

Sources

The Methylphosphonous Pivot: A Technical Guide to Derivatives, Discovery, and Dual-Use Chemistry

Executive Summary

Methylphosphonous acid (

This guide analyzes the technical evolution of this moiety, moving from early industrial synthesis to modern palladium-catalyzed P-C bond formation, while addressing the rigorous analytical protocols required for its detection.

Part 1: Fundamental Chemistry & The P-H Bond

The reactivity of methylphosphonous acid derivatives is dictated by the P(O)H functionality. Unlike fully oxidized phosphonic acids (

Tautomerism and Reactivity

The free acid exists in equilibrium between the tricoordinate phosphonous form (P(III)) and the tetracoordinate H-phosphinic form (P(V)). In practice, the P(V) tautomer dominates, rendering the P-H bond nucleophilic under basic conditions and susceptible to radical reactions.

Part 2: Historical Evolution & Industrial Synthesis

The Precursor: Methyldichlorophosphine ( )

The history of methylphosphonous derivatives is inextricably linked to the synthesis of Methyldichlorophosphine (SW) . This corrosive liquid is the "grandparent" molecule for both nerve agents and herbicides.

Historical Synthesis (Kinnear-Perren/Clay Modification):

Originally, the direct alkylation of white phosphorus was hazardous. The industrial standard evolved to use phosphorus trichloride (

Reaction Scheme:

The Divergence: War and Agriculture

The dual-use nature of this chemistry is stark. The oxidation state of the phosphorus atom determines the pathway.

-

Pathway A (Oxidation to CWA): Oxidation of

with sulfuryl chloride yields Methylphosphonyl dichloride (DC) , the immediate precursor to Sarin (GB) and Soman (GD). -

Pathway B (Hydrolysis/Coupling to Herbicides): Controlled hydrolysis and subsequent P-C bond formation leads to Glufosinate (Phosphinothricin) .

Part 3: Modern Synthetic Methodologies

Moving beyond the "heat and beat" industrial methods, modern research focuses on the atom-economic functionalization of the P-H bond.

Protocol: Palladium-Catalyzed Cross-Coupling

Developed extensively by Jean-Luc Montchamp , this method allows for the arylation of H-phosphinates without the need for harsh chlorination steps. It utilizes the P(V) tautomer's ability to enter the catalytic cycle.

Causality: The P-H bond acts as a pronucleophile. Palladium inserts into the aryl halide bond, and the phosphorus species undergoes ligand exchange and reductive elimination.

Experimental Workflow:

| Step | Action | Critical Parameter (Why?) |

| 1 | Reagents | Mix Anilinium hypophosphite (1.0 equiv), Aryl iodide (1.0 equiv), |

| 2 | Ligand | Add dppf or Xantphos (catalytic amount). Reason: Wide bite-angle ligands stabilize the reductive elimination step. |

| 3 | Base | Add |

| 4 | Solvent | CH3CN or DMF, degassed. Reason: Oxygen oxidizes the P-H bond prematurely to P-OH (phosphonic acid). |

| 5 | Reaction | Heat to 80-100°C for 4-12 hours under Argon. |

| 6 | Workup | Acidify to pH 1, extract with EtOAc. |

Protocol: Glufosinate Mechanism & Synthesis

Glufosinate acts by inhibiting Glutamine Synthetase (GS) . It is a structural analogue of glutamate.[1][2]

-

Mechanism: The methylphosphinic group mimics the transition state of the glutamate phosphorylation step.

-

Self-Validating Check: Treated plants show rapid accumulation of ammonia (toxic) and depletion of glutamine within tissues.[2]

Part 4: Analytical & Detection Protocols (Forensic)

Detecting methylphosphonous derivatives is critical for CWA verification (OPCW standards). These compounds are non-volatile and polar, requiring derivatization.

Protocol: GC-MS Analysis via TMS Derivatization

This protocol converts polar P-OH/P-H groups into volatile trimethylsilyl (TMS) esters.

Methodology:

-

Sample Prep: Evaporate aqueous sample (soil extract/water) to dryness under nitrogen.

-

Derivatization: Add BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Conditions: Heat at 60°C for 30 minutes.

-

Causality: The silyl group replaces the active proton on the hydroxyl, preventing hydrogen bonding and lowering boiling point.

-

-

Analysis: EI-GC-MS (Electron Impact).

-

Target Ions: Look for

225 (M-15) for bis-TMS methylphosphonate.

Data Summary: Key Spectral Markers

| Compound | Derivative | Key Fragment Ions (m/z) | Origin |

| Methylphosphonic Acid (MPA) | Bis-TMS | 225, 211, 73 | Hydrolysis of Sarin/VX |

| Methylphosphonous Acid | Bis-TMS | 209, 195, 73 | Precursor degradation |

| Glufosinate | Tris-TMS | 397, 280, 73 | Agricultural runoff |

References

-

Bartsch, K., & Tebbe, C. C. (1989). Initial steps in the degradation of phosphinothricin (glufosinate) by soil bacteria. Applied and Environmental Microbiology.[3] Link

-

Montchamp, J. L. (2014).[4] Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research. Link

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (2023). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament.Link

-

Toy, A. D. F., & Uhing, E. H. (1964). Preparation of Chloromethylphosphonous Dichloride. U.S. Patent No. 3,161,607. Link

-

Valdez, C. A., et al. (2018).[5] Efficient derivatization of methylphosphonic and aminoethylsulfonic acids related to nerve agents...[6] Forensic Science International. Link

Sources

- 1. Glufosinate - Wikipedia [en.wikipedia.org]

- 2. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Jean-Luc Montchamp [tcu.edu]

- 5. August Michaelis: A pioneer of phosphorus chemistry [morressier.com]

- 6. Efficient derivatization of methylphosphonic and aminoethylsulfonic acids related to nerve agents simultaneously in soils using trimethyloxonium tetrafluoroborate for their enhanced, qualitative detection and identification by EI-GC-MS and GC-FPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of methylphosphinic acid from methyldichlorophosphine

Application Note: High-Yield Synthesis of Methylphosphinic Acid via Controlled Hydrolysis of Methyldichlorophosphine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

Methylphosphinic acid (

This application note provides a field-proven, self-validating protocol for synthesizing methylphosphinic acid via the hydrolysis of methyldichlorophosphine (

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than just following steps. The hydrolysis of methyldichlorophosphine is a classic example of a reaction where thermodynamic driving forces must be balanced against kinetic hazards.

-

Reaction Mechanism & Tautomerization: The reaction initiates with the nucleophilic attack of water on the highly electrophilic P(III) center of

, displacing two chloride ions to form the unstable P(III) intermediate, methylphosphonous acid ( -

Causality for Inert Atmosphere: P(III) intermediates are highly susceptible to oxidation. If dissolved oxygen is present in the water or the reaction vessel, the intermediate will rapidly oxidize to the dibasic byproduct, methylphosphonic acid (

)[1][4]. Therefore, using strictly degassed water and a Nitrogen/Argon atmosphere is non-negotiable. -

Causality for Inverse Addition & Cooling: The hydrolysis is violently exothermic and liberates 2 equivalents of corrosive hydrogen chloride (HCl) gas[3]. Adding water to neat

can cause a runaway exotherm, leading to product disproportionation. The protocol mandates inverse addition—adding the phosphine dropwise to a large excess of ice-cold water, which acts as a thermal heat sink.

Fig 1: Mechanistic pathway highlighting the P(III) to P(V) tautomerization.

Safety & Handling Requirements

-

Pyrophoric & Water-Reactive: Methyldichlorophosphine is highly corrosive and can spontaneously ignite in moist air[3][7]. All transfers must be performed using air-free Schlenk techniques or within a glovebox.

-

Toxic Gas Evolution: The reaction generates massive volumes of HCl gas. The reaction apparatus MUST be vented through a dedicated scrubbing system (e.g., a trap containing 20% NaOH solution) to neutralize the gas safely[3].

Experimental Protocol

Apparatus Setup

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.

-

Connect the top of the condenser to an inert gas line (N

or Ar) and route the exhaust through an alkaline scrubber (20% NaOH). -

Immerse the flask in an ice-water bath to maintain an internal temperature of 0 °C to 5 °C.

Step-by-Step Synthesis

-

Preparation of the Heat Sink: Add 100 mL of strictly degassed, deionized water (excess) to the 3-neck flask. Allow the water to cool to 0 °C under a continuous flow of inert gas.

-

Reagent Loading: In a glovebox, transfer 11.69 g (0.10 mol) of methyldichlorophosphine into the pressure-equalizing dropping funnel. Seal the funnel before transferring it to the reaction setup.

-

Hydrolysis (Inverse Addition): Begin vigorous stirring of the water. Add the methyldichlorophosphine dropwise over a period of 60–90 minutes. Monitor the internal thermometer constantly; adjust the drip rate to ensure the internal temperature does not exceed 10 °C.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete hydrolysis and allow residual HCl gas to vent into the scrubber.

-

Workup & Azeotropic Drying:

-

Transfer the aqueous solution to a rotary evaporator. Remove the bulk of the water and dissolved HCl under reduced pressure (bath temperature < 50 °C).

-

Self-Validating Step: Methylphosphinic acid is highly hygroscopic and forms strong hydrogen bonds with water. To ensure absolute dryness, add 50 mL of anhydrous toluene to the viscous residue and co-evaporate under vacuum. Repeat this azeotropic drying step twice.

-

-

Isolation: Dry the resulting colorless, viscous liquid (which may crystallize into a low-melting solid at -40 °C) under high vacuum (0.1 mbar) for 12 hours[1].

Fig 2: Step-by-step workflow for the controlled hydrolysis of methyldichlorophosphine.

Data Presentation & Analytical Validation

To confirm the success of the synthesis, the product must be validated analytically. The most critical self-validating marker is the

Table 1: Reaction Parameters and Analytical Validation Metrics

| Parameter / Metric | Target Value | Scientific Rationale |

| Stoichiometry ( | > 10:1 (Excess) | Acts as a thermal heat sink; drives the reaction to completion. |

| Reaction Temperature | 0 °C to 5 °C | Prevents thermal decomposition and side reactions[3]. |

| Atmosphere | Nitrogen / Argon | Prevents oxidation of P(III) to methylphosphonic acid[4]. |

| Drying Method | Toluene Azeotrope | Breaks hydrogen bonds for complete water removal. |

| Expected Yield | 85% - 95% | High efficiency due to the irreversible thermodynamic tautomerization. |

| Confirms the P(V) tetrahedral center. | ||

| Doublet, | Critical: Directly confirms the presence of the P-H bond. | |

| Corresponds to the |

References

1.[1] Grokipedia. Methylphosphinic acid. Available at: 2.[3] Vulcanchem. Methyldichlorophosphine - 676-83-5. Available at: 3.[8] Wikipedia. Methylphosphinic acid. Available at: 4.[2] ResearchGate. Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction. Available at: 5.[7] PubChem. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671. Available at: 6.[4] Thieme-Connect. Product Class 15: Alkylphosphonic Acids and Derivatives. Available at: 7.[5] ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Available at: 8.[6] MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available at:

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyldichlorophosphine (676-83-5) for sale [vulcanchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Methyl phosphonic dichloride | CH3Cl2OP | CID 12671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methylphosphinic acid - Wikipedia [en.wikipedia.org]

Hydrolysis of dimethyl methylphosphonate to methylphosphinic acid

Application Note: Hydrolysis of Dimethyl Methylphosphonate (DMMP) to Methylphosphonic Acid [1][2][3]

Executive Summary

This guide details the protocols for the hydrolysis of Dimethyl methylphosphonate (DMMP) to Methylphosphonic acid (MPA) . DMMP is a Schedule 2 substance under the Chemical Weapons Convention (CWC) due to its structural analogy to the G-series nerve agent Sarin (GB). Consequently, its hydrolysis is a critical workflow in two distinct fields: organic synthesis (as a precursor for phosphonic acid derivatives) and chemical defense (as a simulant for nerve agent decontamination).

Nomenclature & Scope Alert: There is frequent historical confusion between Methylphosphonic acid and Methylphosphinic acid.

-

Target Product: Methylphosphonic acid (

) . This is the direct hydrolysis product of DMMP. The phosphorus oxidation state remains +5. -

Excluded Compound: Methylphosphinic acid (

). This contains a P-H bond and cannot be generated from DMMP via simple hydrolysis; it requires reduction or P(III) precursors. -

This guide focuses exclusively on the conversion to Methylphosphonic acid (MPA).

Chemical Mechanism & Thermodynamics

The hydrolysis of DMMP proceeds via nucleophilic substitution at the phosphorus center. The reaction occurs in two steps, with the second step (hydrolysis of the mono-ester) being the rate-limiting step in basic media due to electrostatic repulsion between the anionic nucleophile (

Reaction Pathway:

-

First Hydrolysis:

Product: Methyl methylphosphonate (MMP)[4] -

Second Hydrolysis:

Product: Methylphosphonic acid (MPA)[4]

Mechanism Visualization

Figure 1: Reaction pathway and method efficacy. Note that basic hydrolysis (Method C) typically stalls at the intermediate MMP.

Experimental Protocols

Method A: Silyl Halide Deprotection (The "McKenna Method")

Best for: High-purity synthesis, quantitative yield, avoiding harsh thermal conditions.

This method utilizes Bromotrimethylsilane (TMSBr) to cleave the phosphonate esters under mild conditions. It is the gold standard for laboratory synthesis.

Reagents:

-

Dimethyl methylphosphonate (DMMP) (CAS: 756-79-6)[5]

-

Bromotrimethylsilane (TMSBr) (CAS: 2857-97-8)

-

Dichloromethane (DCM) (Anhydrous)

-

Methanol (MeOH)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon or Nitrogen atmosphere. Add a magnetic stir bar.

-

Solvation: Dissolve DMMP (1.0 equiv, e.g., 1.24 g, 10 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool to 0°C. Add TMSBr (2.2 equiv, 2.9 mL) dropwise via syringe.

-

Note: A slight excess (10%) ensures complete conversion of both ester groups.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Aliquot can be checked via

NMR (appearance of silyl ester shift ~0-10 ppm).

-

-

Quenching: Evaporate volatiles (DCM and excess TMSBr) under reduced pressure. The residue is the bis(trimethylsilyl) ester.

-

Hydrolysis: Add Methanol (20 mL) to the residue and stir for 30 minutes. This rapidly converts the silyl ester to the phosphonic acid.

-

Isolation: Concentrate in vacuo to yield Methylphosphonic acid as a white crystalline solid.

Yield: >95% | Purity: >98%[6][7]

Method B: Acid-Catalyzed Hydrolysis (Industrial Standard)

Best for: Large-scale decontamination or bulk synthesis where heating is acceptable.

Reagents:

Protocol:

-

Mixing: In a heavy-walled pressure vessel or round-bottom flask with a reflux condenser, combine DMMP (10 g) and Conc. HCl (50 mL).

-

Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–12 hours.

-

Workup: Cool to RT. Remove water and excess HCl via rotary evaporation.

-

Caution: Use a base trap for the vacuum pump to neutralize acidic vapors.

-

-

Purification: The residue may contain trace mono-ester. Recrystallize from acetonitrile/ethanol if high purity is required.

Yield: 85-90% | Note: Harsh conditions may cause minor C-P bond cleavage if refluxed excessively (days).

Method C: Hydrothermal Decomposition (Decontamination Focus)

Best for: Simulating destruction of nerve agent stockpiles.

Protocol:

-

System: Continuous flow reactor or Autoclave (Inconel 625 lining recommended to resist corrosion).

-

Conditions: Pressurize water to 25 MPa; heat to 250–300°C (Hot-Compressed Water).

-

Residence Time: 30–60 seconds.

-

Result: Pseudo-first-order hydrolysis yields MPA and Methanol.

-

Data: At 300°C, conversion is >99.9%.

Analytical Verification

The progression of hydrolysis must be monitored using

Table 1: NMR Chemical Shifts (Relative to 85%

| Compound | Solvent | Multiplicity | |

| DMMP (Reactant) | 32.0 - 33.0 | Multiplet (due to P-H coupling if proton-coupled) | |

| MMP (Intermediate) | 28.0 - 30.0 | - | |

| MPA (Product) | 26.0 - 28.0 | Singlet (decoupled) | |

| MPA (Product) | 20.0 - 22.0 | Singlet (Dianion shift) |

Note: Chemical shifts are pH-dependent. Acidic species appear downfield (higher ppm) compared to their anionic forms.

Safety & Compliance (E-E-A-T)

-

CWC Schedule 2: DMMP is a Schedule 2B compound (CAS 756-79-6). Facilities producing, processing, or consuming above threshold quantities (1 tonne/year) must declare activities to the OPCW/National Authority.

-

Toxicity: While DMMP is a simulant and far less toxic than Sarin, it is a reproductive toxin and irritant. MPA is a strong acid and corrosive.

-

Waste Disposal: Hydrolysate containing MPA should be neutralized with NaOH to pH 7 before disposal. Do not mix with strong oxidizers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Reaction stopped at Mono-ester (MMP). | Method A: Ensure excess TMSBr and dry conditions. Method B: Increase reflux time or acid concentration. |

| Product is Liquid/Oil | Residual solvent or water. | MPA is hygroscopic. Dry under high vacuum (<1 mbar) over |

| Extra NMR Peaks (~0 ppm) | Orthophosphoric acid ( | C-P bond cleavage occurred.[13] Reduce reaction temperature; avoid prolonged reflux in strong acid. |

References

-

McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link

-

Pinkard, B., et al. (2020). "Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water." The Journal of Physical Chemistry A, 124(40), 8205–8213. Link

-

Organisation for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." OPCW Annex on Chemicals. Link

-

Bhattacharya, A., & Thyagarajan, G. (1981). "Michaelis-Arbuzov rearrangement."[5] Chemical Reviews, 81(4), 415-430. (Context on DMMP synthesis and reactivity). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl methylphosphonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]

- 8. (PDF) Hydrolysis of Dimethyl Methylphosphonate (DMMP) in [research.amanote.com]

- 9. Dimethyl methylphosphonate [medbox.iiab.me]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Glufosinate Ammonium via the Methylphosphonous Route

Topic: Methylphosphonous Acid as a Precursor for Glufosinate Ammonium Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals

Abstract & Strategic Overview

Glufosinate ammonium (phosphinothricin) represents a critical class of broad-spectrum herbicides acting as a glutamine synthetase inhibitor. Its structural uniqueness lies in the phosphinic acid moiety—specifically the biologically rare carbon-phosphorus-carbon (C-P-C) backbone.

While various synthetic routes exist, the "Methylphosphonous" route—utilizing Methylphosphonous acid (MPA) or its active esters—offers superior atom economy and direct access to the P-C bond via Michael addition. This guide details the conversion of methylphosphonous precursors into Glufosinate ammonium, addressing the critical instability of P(III) intermediates and providing a self-validating protocol for the Arbuzov-Michael-Strecker cascade.

Key Technical Challenge: "Methylphosphonous acid" (CAS 676-73-3) is thermodynamically unstable in its free acid form, rapidly tautomerizing to methylphosphinic acid. Therefore, this protocol utilizes the diethyl ester (Diethyl methylphosphonite) as the de facto synthetic equivalent to drive the critical Michael addition to acrolein.

Safety Dossier & Compliance (Critical)

WARNING: This protocol involves Schedule 2 chemical precursors (CWC), pyrophoric reagents, and high-toxicity intermediates.

-

Methylphosphonous Dichloride (MePCl2): Pyrophoric.[1][2] Spontaneously ignites in air.[2] Reacts violently with water to release HCl. Must be handled under strict inert atmosphere (Schlenk line or Glovebox).[3]

-

Diethyl Methylphosphonite: Flammable, moisture-sensitive.

-

Acrolein: High acute toxicity (inhalation). Polymerizes explosively. Must contain inhibitor (hydroquinone) and be added slowly at low temperatures.

-

Cyanides (NaCN/KCN): Fatal if swallowed or in contact with acid.

Engineering Controls:

-

All P(III) reactions must occur under positive pressure Nitrogen or Argon.

-

Dedicated cyanide waste streams (pH > 10) are mandatory.

-

Scrubbers containing NaOH/NaOCl must be active for P-waste and cyanide neutralization.

Reaction Mechanism & Pathway

The synthesis relies on the nucleophilicity of the P(III) lone pair in the methylphosphonite ester. The driving force is the formation of the thermodynamically stable P=O bond (Phosphoryl group) via an Arbuzov-like Michael addition.

The Chemical Cascade

-

Activation: Methylphosphonous dichloride is esterified to Diethyl methylphosphonite (DEMP).

-

Michael Addition: DEMP attacks the

-carbon of acrolein.[4] The resulting enolate intermediate captures a proton (or alkyl group), expelling the ethyl group to form the Phosphorus Aldehyde (3-(ethoxy(methyl)phosphoryl)propanal). -

Strecker Synthesis: The aldehyde reacts with ammonia and cyanide to form the aminonitrile.

-

Hydrolysis: Acid hydrolysis yields the final amino acid salt.

Caption: Reaction cascade from P(III) precursor to Glufosinate Ammonium via Michael-Arbuzov and Strecker pathways.

Detailed Experimental Protocol

Phase 1: Precursor Activation (Preparation of Diethyl Methylphosphonite)

Note: If commercial Diethyl methylphosphonite is available, proceed to Phase 2. This step is for in-situ generation from the dichloride.

Reagents:

-

Methylphosphonous dichloride (MePCl2): 117.0 g (1.0 mol)

-

Absolute Ethanol: 200 mL (Excess)

-

Triethylamine (Et3N): 210 mL (Acid scavenger)

-

Solvent: Anhydrous Diethyl Ether or Toluene (500 mL)

Procedure:

-

Setup: Flame-dry a 2L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and N2 inlet. Cool to 0°C in an ice/salt bath.

-

Charging: Add solvent and Triethylamine to the flask under N2 flow.

-

Addition: Mix MePCl2 with 50 mL solvent in the dropping funnel. Caution: Pyrophoric.[3]

-

Reaction: Add MePCl2 solution dropwise to the base/alcohol mixture, maintaining internal temp < 10°C. White precipitate (Et3N·HCl) will form immediately.

-

Workup: After addition, warm to room temperature (RT) and stir for 2 hours. Filter the salt under N2 (Schlenk filtration). The filtrate contains Diethyl methylphosphonite .[5]

-

QC Check: 31P NMR should show a singlet around ~180 ppm (P-III species).

Phase 2: The Michael Addition (C-P Bond Formation)

This is the critical step where the "Methylphosphonous" moiety is oxidized to the phosphinate via C-C bond formation.

Reagents:

-

Diethyl methylphosphonite (Filtrate from Phase 1): ~1.0 mol

-

Acrolein: 62.0 g (1.1 mol) - Freshly distilled & stabilized

-